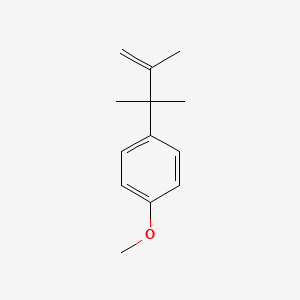
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C13H18O It is a derivative of benzene, characterized by the presence of a methoxy group and a propenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of anisole (methoxybenzene) with a suitable propenylating agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group, altering the compound’s properties.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding propyl derivative.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propenyl groups can influence the compound’s binding affinity and activity, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Anethole: Similar structure with a methoxy group and a propenyl group, but differs in the position of the substituents.
Estragole: Contains a methoxy group and a propenyl group, but with different stereochemistry.
Safrole: Contains a methylenedioxy group and a propenyl group, with distinct chemical properties.
Uniqueness: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substitution pattern and the presence of the trimethyl group, which can influence its reactivity and interactions compared to other similar compounds.
特性
CAS番号 |
499105-79-2 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
1-(2,3-dimethylbut-3-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(3,4)11-6-8-12(14-5)9-7-11/h6-9H,1H2,2-5H3 |
InChIキー |
IYOFEVUAZZBACY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C)(C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



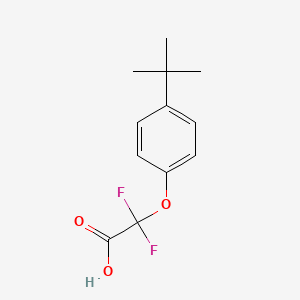
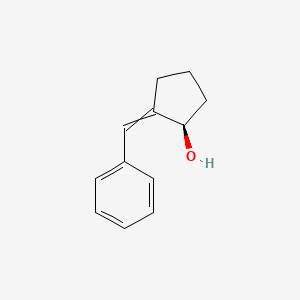
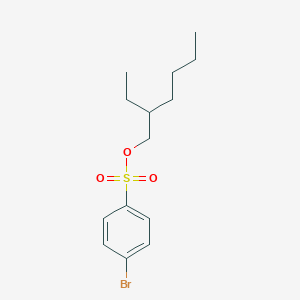
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
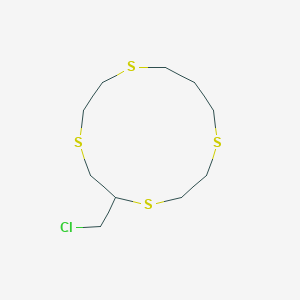
![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
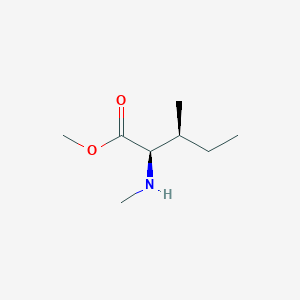
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)
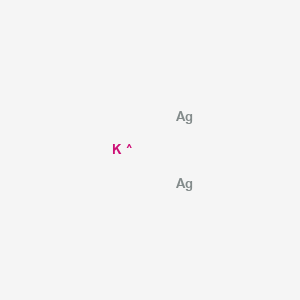
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
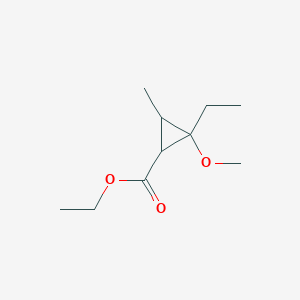
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
